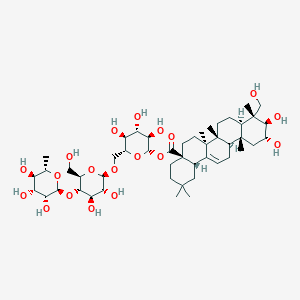

Scheffoleoside A

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O19/c1-21-29(52)31(54)34(57)40(63-21)66-37-25(18-49)64-39(36(59)33(37)56)62-19-26-30(53)32(55)35(58)41(65-26)67-42(61)48-14-12-43(2,3)16-23(48)22-8-9-28-44(4)17-24(51)38(60)45(5,20-50)27(44)10-11-47(28,7)46(22,6)13-15-48/h8,21,23-41,49-60H,9-20H2,1-7H3/t21-,23-,24+,25+,26+,27+,28+,29-,30+,31+,32-,33+,34+,35+,36+,37+,38-,39+,40-,41-,44-,45-,46+,47+,48-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOPJRNHNGETGG-FTOKAHLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)O)O)C)C)(C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(C[C@H]([C@@H]([C@@]8(C)CO)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

959.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Excellence: A Technical Guide to the Purification of Scheffoleoside A from Schefflera octophylla

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Scheffoleoside A, a promising neuroprotective triterpenoid saponin, from the leaves of Schefflera octophylla. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and potential biological pathways.

Introduction

Schefflera octophylla (Lour.) Harms, a plant belonging to the Araliaceae family, is a rich source of bioactive triterpenoids. Among these, this compound has garnered significant interest for its potential neuroprotective properties. Triterpenoid saponins, as a class, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, making them valuable candidates for drug discovery and development. This guide serves as a technical resource for researchers aiming to isolate and purify this compound for further pharmacological investigation.

Extraction of Triterpenoid Saponins

The initial step in obtaining this compound is the efficient extraction of total triterpenoid saponins from the plant material. Several methods have been reported for the extraction of these compounds from Schefflera octophylla, with varying efficiencies.

Recommended Extraction Protocol: Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE) is a rapid and efficient method for the extraction of triterpenoids from S. octophylla leaves.[1]

Experimental Protocol:

-

Sample Preparation: Air-dry the leaves of Schefflera octophylla and grind them into a fine powder (approximately 40-60 mesh).

-

Extraction Cell: Pack the powdered plant material into a stainless steel extraction cell.

-

Extraction Parameters:

-

Solvent: Methanol

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Static Time: 5 minutes per cycle

-

Number of Cycles: 2

-

-

Collection: Collect the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Alternative Extraction Method: Ionic Liquid-Based Ultrasonic-Assisted Extraction (IL-UAE)

An alternative, environmentally friendly method involves the use of ionic liquids combined with ultrasonication.

Experimental Protocol:

-

Sample Preparation: Prepare the plant material as described for PLE.

-

Extraction Solvent: Prepare a solution of an appropriate ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide) in 70% ethanol.

-

Extraction Process:

-

Mix the powdered plant material with the ionic liquid solution.

-

Sonicate the mixture in an ultrasonic bath for 30-40 minutes at room temperature.

-

Centrifuge the mixture to separate the supernatant.

-

-

Collection: Collect the supernatant and concentrate it to yield the crude extract.

Data Presentation: Comparison of Extraction Methods

| Extraction Method | Solvent | Key Parameters | Reported Yield of Acankoreoside A* | Reference |

| Pressurized Liquid Extraction (PLE) | Methanol | 100°C, 1500 psi, 2x5 min cycles | 6.36 - 14.83% in natural S. octophylla | [1] |

Note: Acankoreoside A is considered a closely related or synonymous compound to this compound.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques. The following workflow is a composite protocol based on established methods for the purification of triterpenoid saponins from Schefflera species and other plant sources.

Experimental Workflow for Purification

References

Scheffoleoside A: A Technical Guide to its Natural Sources and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scheffoleoside A is a naturally occurring triterpenoid saponin belonging to the oleanane glycoside class. Triterpenoid saponins from the Schefflera genus, including this compound, have garnered interest in the scientific community for their potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources and distribution of this compound, based on available scientific literature. It also outlines a generalized experimental protocol for the isolation of similar compounds from their natural sources, in the absence of a specific, detailed protocol for this compound itself.

Natural Sources and Distribution

This compound has been identified as a constituent of plants belonging to the genus Schefflera, which is a part of the Araliaceae family. The primary documented source of this compound is Schefflera octophylla.

It is important to note that the concentration and distribution of secondary metabolites like this compound can be influenced by various factors, including the geographical location of the plant, the season of collection, and the specific developmental stage of the plant.

Quantitative Data on Triterpenoids in Schefflera Species

As of the latest literature review, specific quantitative data for this compound (e.g., mg/g of plant material or % yield) has not been published. However, to provide a context for the abundance of similar compounds in the Schefflera genus, the following table summarizes the quantitative analysis of two other triterpenoids, acankoreoside A and acankoreagenin, in the leaves of Schefflera octophylla.

| Compound | Plant Species | Plant Part | Concentration Range (% of dry weight) | Reference |

| Acankoreoside A & Acankoreagenin (combined) | Schefflera octophylla | Leaves | Not explicitly stated as a combined percentage. Total extraction yield of two major triterpenoids was 288.03 mg/g using an optimized ionic liquid-based ultrasonic-assisted extraction method. | [3] |

Experimental Protocols: Isolation of Triterpenoid Saponins from Schefflera

While a detailed experimental protocol specifically for the isolation of this compound is not available, the following is a generalized methodology based on protocols used for the isolation of other triterpenoid saponins from Schefflera species. This protocol should be adapted and optimized based on the specific research objectives and available equipment.

1. Plant Material Collection and Preparation:

-

Collect fresh plant material (e.g., leaves, bark) from the desired Schefflera species.

-

Thoroughly wash the plant material with distilled water to remove any debris.

-

Air-dry the material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

-

Conventional Solvent Extraction:

-

Macerate the powdered plant material in a suitable solvent, such as methanol or 70% ethanol, at room temperature for an extended period (e.g., 24-72 hours) with occasional stirring.

-

Alternatively, use a Soxhlet apparatus for continuous extraction with the chosen solvent.

-

-

Ultrasonic-Assisted Extraction (UAE): For a more efficient extraction:

-

Filter the extract through cheesecloth or filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Triterpenoid saponins are typically enriched in the n-butanol fraction.

-

Concentrate each fraction using a rotary evaporator.

4. Chromatographic Purification:

-

Subject the n-butanol fraction to column chromatography on a suitable stationary phase, such as silica gel or Diaion HP-20.

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing proportions of methanol.

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC). Visualize the spots by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using repeated column chromatography, preparative High-Performance Liquid Chromatography (HPLC) with a C18 column, or Sephadex LH-20 column chromatography to isolate the pure compound (this compound).

5. Structure Elucidation:

-

Characterize the structure of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC).

Visualization of Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of triterpenoid saponins from Schefflera species.

References

The Putative Biosynthetic Pathway of Scheffoleoside A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scheffoleoside A, an oleanane-type triterpenoid saponin, has garnered interest for its potential neuroprotective properties.[1][2] Despite this, its biosynthetic pathway in plants remains unelucidated. This technical guide synthesizes current knowledge on triterpenoid saponin biosynthesis to propose a putative pathway for this compound. By examining the established steps of saponin formation—from the cyclization of 2,3-oxidosqualene to the subsequent oxidative and glycosidic modifications—this document provides a foundational framework for future research. Detailed experimental protocols and representative quantitative data from related saponin studies are presented to equip researchers with the necessary tools to investigate and potentially engineer this pathway. This guide serves as a critical resource for those seeking to understand, harness, and innovate upon the natural synthesis of this promising bioactive compound.

Introduction: The Chemical Nature of this compound

This compound is classified as an oleanane-type triterpenoid saponin.[3] Saponins are a broad class of plant secondary metabolites characterized by a triterpenoid or steroidal aglycone (the sapogenin) linked to one or more sugar moieties.[4][5] The fundamental structure of this compound consists of a 30-carbon pentacyclic triterpenoid backbone derived from the cyclization of 2,3-oxidosqualene.[4][6] This core structure undergoes a series of enzymatic modifications, including oxidation and glycosylation, to yield the final complex molecule.[7][8] Understanding the enzymatic machinery responsible for these transformations is crucial for the potential biotechnological production of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of triterpenoid saponins is a multi-step process localized in different cellular compartments, beginning with the mevalonate (MVA) pathway in the cytosol.[5] The pathway can be broadly divided into three key stages: formation of the triterpenoid backbone, oxidative modifications of the backbone, and glycosylation.

Stage 1: Formation of the β-amyrin Backbone

The biosynthesis of the oleanane-type backbone of this compound begins with the cyclization of 2,3-oxidosqualene, a linear 30-carbon precursor.[9] This reaction is a critical branch point between primary metabolism (sterol biosynthesis) and secondary metabolism (triterpenoid saponin biosynthesis).[8]

-

From Isoprenoid Precursors to Squalene: The pathway originates from the cytosolic mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[10] Head-to-tail condensation of these units leads to the formation of the 15-carbon farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to form squalene, which is subsequently epoxidized to 2,3-oxidosqualene.[5]

-

Cyclization to β-amyrin: The first committed step in oleanane-type saponin biosynthesis is the cyclization of 2,3-oxidosqualene to β-amyrin.[11] This reaction is catalyzed by the enzyme β-amyrin synthase (bAS), an oxidosqualene cyclase (OSC).[12][13]

Stage 2: Oxidative Modifications by Cytochrome P450s

Following the formation of the β-amyrin backbone, a series of oxidative modifications occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s), a large and diverse family of enzymes.[7] These modifications introduce hydroxyl, carboxyl, or other functional groups at specific positions on the triterpenoid skeleton, creating the sapogenin. For oleanane-type saponins, common oxidation sites include C-16, C-21, C-22, and C-28.[14] The specific P450s involved determine the final structure of the sapogenin.

Stage 3: Glycosylation by UDP-dependent Glycosyltransferases (UGTs)

The final step in the biosynthesis of this compound is the attachment of sugar moieties to the sapogenin. This process, known as glycosylation, is catalyzed by UDP-dependent glycosyltransferases (UGTs).[7] UGTs transfer a sugar residue from an activated sugar donor, such as UDP-glucose, to a specific hydroxyl group on the aglycone.[10] The number, type, and linkage of these sugars contribute significantly to the diversity and biological activity of saponins.

Quantitative Data from Related Saponin Biosynthesis Studies

While specific quantitative data for the biosynthesis of this compound is not available, data from studies on other oleanane-type saponins can provide valuable insights into enzyme kinetics and metabolite levels.

Table 1: Representative Enzyme Kinetic Parameters for Saponin Biosynthetic Enzymes

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| β-amyrin synthase | Medicago truncatula | 2,3-Oxidosqualene | 15.2 | 0.43 | (Fazio et al., 2004) |

| CYP716A12 (C-28 oxidase) | Medicago truncatula | β-amyrin | 8.7 | 0.12 | (Fukushima et al., 2011) |

| UGT73K1 (Glycosyltransferase) | Medicago truncatula | Hederagenin | 25 | 0.08 | (Achnine et al., 2005) |

Table 2: Example of Saponin Content in Plant Tissues

| Plant Species | Saponin Type | Tissue | Saponin Content (mg/g dry weight) | Reference |

| Medicago sativa | Oleanane-type | Foliage | 10-30 | (Pedersen et al., 1967) |

| Chenopodium quinoa | Oleanane-type | Leaves | 5-15 | (Madl et al., 2006) |

| Panax notoginseng | Oleanane-type | Roots | 20-50 | (Lü et al., 2010) |

Experimental Protocols for Elucidating the Biosynthetic Pathway

Investigating the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding OSCs, P450s, and UGTs involved in this compound biosynthesis.

Methodology:

-

Plant Material and Elicitation: Grow the plant species known to produce this compound under controlled conditions. To enhance the expression of biosynthetic genes, treat the plants with an elicitor such as methyl jasmonate (MeJA).[15]

-

RNA Extraction and Sequencing: Harvest plant tissues at different time points after elicitation. Extract total RNA and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome dataset.[16]

-

Bioinformatic Analysis: Assemble the transcriptome de novo. Identify transcripts that are significantly upregulated in response to MeJA treatment.[15] Annotate these transcripts by sequence homology to known saponin biosynthetic genes from other species.

Functional Characterization of Candidate Genes

Objective: To confirm the enzymatic function of candidate genes identified through transcriptome analysis.

Methodology:

-

Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes and clone them into an appropriate expression vector. Express the recombinant proteins in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana.[14]

-

In Vitro Enzyme Assays: Prepare microsomal fractions or purified recombinant enzymes from the heterologous host. Perform enzyme assays by incubating the enzyme with the putative substrate (e.g., β-amyrin for P450s) and necessary cofactors (e.g., NADPH for P450s, UDP-sugar for UGTs).

-

Product Identification: Analyze the reaction products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the product.[17]

Quantitative Real-Time PCR (qRT-PCR)

Objective: To validate the expression patterns of candidate genes observed in the RNA-Seq data.

Methodology:

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the same RNA samples used for RNA-Seq.

-

Primer Design: Design gene-specific primers for the candidate genes and a stably expressed reference gene.

-

qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green-based detection method.

-

Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.[18]

Conclusion and Future Directions

While the complete biosynthetic pathway of this compound remains to be fully elucidated, the framework presented in this guide, based on the well-established principles of triterpenoid saponin biosynthesis, provides a robust starting point for future research. The identification and characterization of the specific OSCs, P450s, and UGTs involved in the synthesis of this compound will be pivotal. This knowledge will not only deepen our understanding of plant secondary metabolism but also open avenues for the metabolic engineering of plants or microbial systems for the sustainable production of this valuable neuroprotective compound. The experimental protocols detailed herein offer a clear roadmap for researchers to unravel the genetic and biochemical intricacies of this compound biosynthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 160669-23-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Plant triterpenoid saponins: biosynthesis, in vitro production, and pharmacological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 8. scholar.uoa.gr [scholar.uoa.gr]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Oleanane-Type Saponins Biosynthesis in Panax notoginseng via Transformation of β-Amyrin Synthase Gene from Panax japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. multisite.itb.ac.id [multisite.itb.ac.id]

- 15. Deciphering triterpenoid saponin biosynthesis by leveraging transcriptome response to methyl jasmonate elicitation in Saponaria vaccaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Triterpenoid Saponin Biosynthetic Pathway Profiling and Candidate Gene Mining of the Ilex asprella Root Using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Saponins Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 18. Saponin determination, expression analysis and functional characterization of saponin biosynthetic genes in Chenopodium quinoa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Scheffoleoside A: A Technical Overview of its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scheffoleoside A, a naturally occurring triterpenoid saponin, has garnered interest within the scientific community for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its physicochemical properties and its reported activity in models of neurodegeneration. While detailed mechanistic studies and extensive experimental protocols specific to this compound are not widely published, this document synthesizes the foundational information and outlines generalizable experimental approaches for its further investigation.

Core Data Presentation

For clarity and comparative ease, the fundamental quantitative data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 160669-23-8 | [1] |

| Molecular Weight | 959.12 g/mol | [2] |

| Molecular Formula | C48H78O19 | [2] |

Neuroprotective Activity

This compound has been reported to exhibit moderate activity in inhibiting 6-hydroxydopamine (6-OHDA)-induced cytotoxicity[1][2]. 6-OHDA is a neurotoxin widely used to model Parkinson's disease in vitro and in vivo, as it selectively destroys dopaminergic neurons. The ability of this compound to mitigate this toxicity suggests its potential as a therapeutic agent for neurodegenerative disorders.

While the precise signaling pathways modulated by this compound have not been fully elucidated in publicly available literature, the neuroprotective effects of structurally related triterpenoid saponins often involve the modulation of oxidative stress and apoptotic pathways.

Proposed Experimental Protocols for Investigating Neuroprotective Effects

The following are detailed, generalized methodologies for key experiments to characterize the neuroprotective effects of this compound against 6-OHDA-induced toxicity. These protocols are based on standard practices in the field and can be adapted for specific laboratory conditions.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and appropriate model for studying Parkinson's disease pathologies.

-

Culture Conditions: Maintain cells in a 1:1 mixture of Dulbecco’s Modified Eagle’s Medium (DMEM) and Ham’s F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, differentiate SH-SY5Y cells by treating with 10 µM retinoic acid for 6 days, followed by 3 days of treatment with 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF).

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

-

Introduce 6-OHDA (a typical concentration range is 50-200 µM) to induce cytotoxicity.

-

Incubate for an additional 24-48 hours before proceeding with downstream assays.

-

Cell Viability Assay (MTT Assay)

-

After the treatment period, remove the culture medium.

-

Add 100 µL of fresh medium containing 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Following treatment, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Western Blot Analysis for Apoptotic Markers

-

Lyse the treated cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Potential Signaling Pathways

While the specific pathways for this compound are yet to be fully detailed, a logical workflow for its investigation and a hypothetical signaling pathway based on the known effects of similar compounds are presented below using Graphviz.

Caption: A generalized workflow for assessing the neuroprotective effects of this compound.

Caption: A proposed mechanism for this compound's neuroprotective action.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of neuroprotective agents. The foundational data on its physicochemical properties are established. However, a significant gap exists in the understanding of its specific molecular mechanisms of action. Future research should focus on detailed investigations into its effects on signaling pathways implicated in neuronal survival and apoptosis, such as the PI3K/Akt, MAPK, and Nrf2 pathways. Furthermore, validation of its efficacy in in vivo models of Parkinson's disease is a critical next step in translating this natural product into a potential therapeutic. The experimental protocols outlined in this guide provide a robust framework for initiating these crucial studies.

References

The Discovery of Scheffoleoside A: A Literature Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Scheffoleoside A is a naturally occurring triterpenoid saponin that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive literature review of the discovery, isolation, structure elucidation, and reported biological activities of this compound. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Discovery and Initial Isolation

This compound was first reported as a constituent of Schefflera octophylla in a 1994 study by Maeda, Ohtani, Kasai, and colleagues, published in the journal Phytochemistry. This seminal work described the isolation of a series of oleanane and ursane-type glycosides from the bark of this plant species. While the abstract of this publication focuses on the novel compounds Scheffoleosides B-F, it is widely cited as the original source for the discovery of this compound as well.

Experimental Protocols: Isolation and Purification

The detailed experimental protocol for the isolation of this compound is outlined in the 1994 Phytochemistry paper. The general procedure for the isolation of triterpenoid saponins from plant material typically involves the following steps:

-

Extraction: The dried and powdered plant material (bark of Schefflera octophylla) is subjected to solvent extraction, commonly with methanol or ethanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is then subjected to a series of chromatographic techniques for the purification of individual compounds. These techniques often include:

-

Column Chromatography: Using stationary phases like silica gel or Diaion HP-20 with gradient elution systems (e.g., chloroform-methanol-water mixtures).

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for the final purification of the isolated compounds to yield pure this compound.

-

Figure 1: General workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of chemical and spectroscopic methods.

Spectroscopic Data

The primary spectroscopic techniques employed for the structural determination of this compound were Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a common technique for determining the molecular weight of saponins. A study on the chemical profiling of Schefflera luzoniensis detected a dehydrogenated molecular ion [M-H]⁻ at m/z 957.5055, which was attributed to this compound.[1] This suggests a molecular weight of approximately 958.5 g/mol .

-

1H-NMR: To identify the number and types of protons in the molecule, including characteristic signals for anomeric protons of the sugar moieties, olefinic protons, and methyl groups of the triterpenoid backbone.

-

13C-NMR: To determine the number of carbon atoms and identify the chemical environments of each carbon, including the aglycone and sugar units.

-

2D-NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assignment of the aglycone and the sequence and linkage of the sugar chain.

| Data Type | Description | Source |

| Molecular Formula | C48H78O18 (deduced from MW) | |

| Molecular Weight | ~958.5 g/mol | [1] |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 957.5055 | [1] |

Table 1: Physicochemical and Spectroscopic Data for this compound

Biological Activity

This compound has been identified as a neuroprotective agent.[2] Research has shown that it exhibits moderate activity in inhibiting 6-hydroxydopamine (6-OHDA)-induced cytotoxicity.[2] The 6-OHDA model is a widely used in vitro and in vivo model to study Parkinson's disease, as it selectively destroys dopaminergic neurons. The ability of this compound to mitigate this toxicity suggests its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the neuroprotective effects of this compound are not yet fully elucidated in the available literature. However, based on its protective effect against 6-OHDA-induced cytotoxicity, it is plausible that this compound may modulate cellular signaling pathways involved in oxidative stress and cell survival. Two key pathways often implicated in neuroprotection against 6-OHDA are the Nrf2 and PI3K/Akt pathways.

Potential Involvement of the Nrf2 Pathway: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes. Many natural products exert their neuroprotective effects by activating this pathway.

Potential Involvement of the PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Activation of this pathway can inhibit apoptosis and promote neuronal survival in the face of neurotoxic insults.

Further research is required to definitively establish whether this compound exerts its neuroprotective effects through the modulation of these or other signaling pathways.

Figure 2: Hypothesized neuroprotective signaling pathways of this compound.

Conclusion

This compound, a triterpenoid saponin from Schefflera octophylla, represents a promising natural product with potential neuroprotective properties. This review has summarized the key findings related to its discovery, isolation, and initial characterization. While its biological activity against 6-OHDA-induced cytotoxicity is established, further in-depth studies are necessary to elucidate the precise molecular mechanisms and signaling pathways involved. Such research will be crucial for the future development of this compound as a potential therapeutic agent for neurodegenerative disorders. The detailed experimental protocols and comprehensive spectroscopic data from the original 1994 publication remain a critical resource for any future investigations into this compound.

References

Unveiling the Bioactive Potential: A Technical Guide to the Preliminary Biological Activity Screening of Scheffoleoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scheffoleoside A, a triterpenoid saponin, represents a class of natural products with significant therapeutic promise. As research into novel bioactive compounds continues to accelerate, a comprehensive understanding of the preliminary biological activities of molecules like this compound is paramount for guiding future drug discovery and development efforts. This technical guide provides an in-depth overview of the potential biological activities of this compound, drawing upon existing data for related compounds from the Schefflera genus and the broader class of triterpenoid saponins. It offers detailed experimental protocols and visual workflows to facilitate the design and execution of preliminary screening assays. While specific data for this compound is emerging, this guide serves as a robust framework for its evaluation.

Data Presentation: A Comparative Overview of Related Saponins

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the reported biological activities of other structurally related saponins isolated from the Schefflera genus and other plant sources. This comparative data provides a valuable benchmark for anticipating the potential potency of this compound.

Table 1: Cytotoxic Activity of Schefflera Saponins Against Various Cancer Cell Lines

| Compound/Extract | Cell Line | IC50 (µM) | Source |

| Saponins from Schefflera sessiliflora | MCF-7 (Breast) | Appreciable activity at 100 µg/ml | [1][2][3] |

| Oleanane saponins from Schefflera fagueti | J774, HEK-293, WEHI-164 | Significant inhibitory effects | [4] |

Table 2: Antibacterial Activity of Oleanane-Type Saponins

| Compound | Bacterial Strain | MIC (µg/mL) | Source |

| Oleanane saponin from Paullinia pinnata | Enterococcus faecalis | 0.78 - 6.25 | [5][6][7] |

| Oleanane saponins from Calendula stellata | Enterococcus faecalis | Comparable to antibiotics | [8] |

| Oleanane saponins from Lysimachia laxa | Vibrio parahaemolyticus | 64 - 256 | [9] |

Table 3: Anti-inflammatory Activity of Triterpenoid Saponins

| Compound/Extract | Assay | IC50 (µM) | Source |

| Triterpenoid saponin from Aster tataricus | Nitric Oxide (NO) Production Inhibition | 1.2 | [10] |

| Triterpenoid saponins from Kalopanax pictus | TNFα-induced NF-κB Inhibition | 0.6 - 16.4 | [11] |

| Triterpenoid saponins from Polygala japonica | Carrageenan-induced Paw Edema | Significant in vivo effects | [12] |

Table 4: Antiviral Activity of Triterpenoids from Schefflera heptaphylla

| Compound | Virus | IC50 (µg/mL) | Source |

| 3α-hydroxylup-20(29)-ene-23,28-dioic acid | Respiratory Syncytial Virus (RSV) | 6.25 | [13][14] |

| 3-epi-betulinic acid 3-O-sulfate | Respiratory Syncytial Virus (RSV) | 6.25 | [13][14] |

| 3α-hydroxylup-20(29)-ene-23,28-dioic acid | Influenza A (H1N1) | 25 | [13][14] |

| 3-epi-betulinic acid 3-O-sulfate | Influenza A (H1N1) | 31.3 | [13][14] |

Experimental Protocols

The following sections detail standardized protocols for assessing the key biological activities of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antibacterial Screening: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ampicillin)

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations.

-

Inoculation: Add a standardized bacterial inoculum to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Screening: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium with 10% FBS

-

LPS from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS but no compound.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate for 10 minutes at room temperature.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage inhibition of NO production and the IC50 value.

Neuroprotective Activity Screening: 6-OHDA-Induced Cytotoxicity Assay in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from the neurotoxin 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease research.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium with 10% FBS

-

6-hydroxydopamine (6-OHDA)

-

MTT or LDH assay kit

-

96-well plates

Procedure:

-

Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated with retinoic acid for several days.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2-4 hours.

-

6-OHDA Treatment: Expose the cells to a pre-determined toxic concentration of 6-OHDA for 24 hours. Include a control group without 6-OHDA and a group with 6-OHDA but no compound.

-

Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay (as described in the cytotoxicity protocol) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

-

Data Analysis: Calculate the percentage of neuroprotection relative to the 6-OHDA-treated control.

Mandatory Visualizations

Caption: General experimental workflow for the screening of this compound.

Caption: Potential neuroprotective signaling pathway for this compound.

Caption: Logical relationship of screening results to therapeutic potential.

Conclusion

This technical guide provides a comprehensive framework for the preliminary biological activity screening of this compound. By leveraging data from related saponins and outlining detailed experimental protocols, researchers are equipped to systematically evaluate its potential cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective properties. The provided visualizations offer a clear roadmap for experimental design and data interpretation. As more specific data on this compound becomes available, this guide can be further refined to accelerate its journey from a promising natural product to a potential therapeutic lead.

References

- 1. Triterpene saponins with α-glucosidase inhibition and cytotoxic activity from the leaves of Schefflera sessiliflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic saponins from Schefflera fagueti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial steroidal saponin and oleanane-type triterpenoid saponins from Paullinia pinnata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial steroidal saponin and oleanane-type triterpenoid saponins from Paullinia pinnata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleanane-type triterpene saponins from Calendula stellata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oleanane-type saponins from Lysimachia laxa Baudo and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Antiviral triterpenoids from the medicinal plant Schefflera heptaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In-depth Technical Guide: Neuroprotective Effects of Scheffoleoside A in vitro

A comprehensive review of the current scientific literature reveals a significant gap in the investigation of the neuroprotective effects of Scheffoleoside A in vitro. To date, no specific studies have been published that directly examine the neuroprotective properties of this particular compound.

While the genus Schefflera, from which this compound is derived, has been a subject of phytochemical and pharmacological research, the focus has largely been on crude extracts or other isolated compounds. A review of the Schefflera genus indicates that various species are used in traditional medicine to manage conditions such as rheumatism, pain, and trauma.[1] Pharmacological studies on extracts from this genus have shown a range of biological activities, including analgesic, anti-inflammatory, and even neuroprotective effects, among others.[1]

For instance, a study on the methanolic extract of Schefflera arboricola leaves demonstrated protective effects against thioacetamide-induced hepatic encephalopathy in rats.[2] This in vivo study highlighted the extract's anti-inflammatory and antioxidant properties, which are mechanisms often associated with neuroprotection.[2] However, the study did not isolate the specific contributions of this compound to these effects.

The absence of dedicated in vitro studies on this compound means that critical data required for a detailed technical guide are not available. This includes:

-

Quantitative Data: There is no published data on the dose-response relationships of this compound in neuronal cell models, its efficacy in mitigating neuronal cell death induced by various neurotoxins (e.g., glutamate, hydrogen peroxide, amyloid-beta), or its impact on markers of oxidative stress and inflammation.

-

Experimental Protocols: Detailed methodologies for assessing the neuroprotective effects of this compound, such as specific cell lines used, treatment concentrations, incubation times, and assay procedures, have not been established.

-

Signaling Pathways: The molecular mechanisms and signaling pathways through which this compound might exert neuroprotective effects remain uninvestigated.

Future Directions for Research

The broader neuroprotective potential observed in Schefflera extracts suggests that this compound could be a promising candidate for future investigation. A hypothetical experimental workflow to assess its neuroprotective effects in vitro could be designed as follows:

Caption: A potential experimental workflow for investigating the in vitro neuroprotective effects of this compound.

This conceptual workflow outlines the necessary steps from initial screening for neuroprotective activity to in-depth mechanistic studies. Such research would be invaluable in determining if this compound holds therapeutic potential for neurodegenerative diseases.

References

- 1. The genus Schefflera: A review of traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemical constituents and protective efficacy of Schefflera arboricola L. leaves extract against thioacetamide-induced hepatic encephalopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antibacterial Potential of Scheffoleoside A Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and future research directions regarding the antibacterial properties of Scheffoleoside A, a triterpenoid saponin, against Gram-positive bacteria. While direct and extensive research on the specific antibacterial activity of isolated this compound is limited, this document consolidates available data by examining the bioactivity of its source genus, Schefflera, and the broader class of triterpenoid saponins. This guide outlines the existing evidence, details relevant experimental protocols for antibacterial screening, and proposes potential mechanisms of action, thereby serving as a foundational resource for researchers aiming to explore this compound as a novel antibacterial agent.

Introduction to this compound

This compound is a naturally occurring triterpenoid saponin that has been isolated from plants of the Schefflera genus, notably Schefflera octophylla.[1][2] Triterpenoid saponins are a diverse group of glycosides known for a wide range of biological activities, including antimicrobial properties.[3][4][5][6] While this compound has been investigated for its neuroprotective effects, its potential as an antibacterial agent remains a promising yet underexplored area of research.[7][8]

The chemical structure of this compound provides a basis for its potential bioactivity. Saponins, in general, are amphipathic molecules, which allows them to interact with bacterial cell membranes, a key target for antimicrobial compounds.

Antibacterial Activity of Schefflera Species and Triterpenoid Saponins

Direct quantitative data on the antibacterial activity of purified this compound is scarce in publicly available literature. However, studies on extracts from various Schefflera species provide strong indirect evidence for its potential efficacy against Gram-positive bacteria.

Data from Schefflera Species Extracts

Several studies have demonstrated the antibacterial properties of extracts from different Schefflera species. These findings suggest the presence of bioactive compounds, including saponins like this compound, that contribute to the observed antimicrobial effects.

| Plant Species | Extract Type | Gram-Positive Bacteria Tested | Key Findings (Zone of Inhibition/MIC) | Reference |

| Schefflera elliptica | Ethyl acetate | Staphylococcus aureus, Streptococcus mutans | Zone of Inhibition: 10.72±0.71 mm (S. aureus), 12.17±2.80 mm (S. mutans) | |

| Schefflera arboricola | Dichloromethane | Staphylococcus aureus | Exhibited strong inhibitory activity | |

| Schefflera venulosa | Ethanol (leaf and flower), Ethyl acetate (stem bark) | Bacillus subtilis, Streptococcus pyogenes | MIC: 5.0 mg/ml | [9] |

| Schefflera stellata | Ethyl acetate and Ethanol (leaf) | Bacillus subtilis, Streptococcus pyogenes | MIC: 5.0 mg/ml | [9] |

| Schefflera racemosa | Ethanol (leaf) | Bacillus subtilis, Streptococcus pyogenes | Zone of Inhibition: 10.00 mm to 15.00±0.00 mm; MIC: 5.0 mg/ml | [9] |

| Schefflera luzoniensis | n-butanol extract (saponin-containing) | Staphylococcus aureus, Staphylococcus epidermis | Showed antibacterial activity | [1] |

Note: MIC stands for Minimum Inhibitory Concentration.

Antibacterial Properties of Triterpenoid Saponins

The broader class of triterpenoid saponins has been more extensively studied for its antimicrobial effects. Research indicates that these compounds can exhibit significant activity against a range of Gram-positive bacteria. The proposed mechanisms often involve interaction with and disruption of the bacterial cell membrane.

Proposed Mechanism of Action

While the precise mechanism of this compound against Gram-positive bacteria is yet to be elucidated, the known actions of triterpenoid saponins suggest a primary mode of action involving the bacterial cell membrane.

A proposed signaling pathway for the antibacterial action of triterpenoid saponins is illustrated below.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

To rigorously evaluate the antibacterial properties of this compound, standardized experimental protocols are essential. The following outlines a general workflow for screening and characterizing its activity.

General Experimental Workflow

The workflow for assessing the antibacterial potential of a novel compound like this compound typically involves initial screening followed by quantitative assays to determine its potency.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The genus Schefflera: A review of traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial activity of a triterpenoid saponin from the stems of Caesalpinia pulcherrima Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | 160669-23-8 [chemicalbook.com]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility and Stability of Scheffoleoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction to Scheffoleoside A

This compound is a naturally occurring saponin that has garnered interest for its potential neuroprotective properties.[1] As a triterpenoid saponin, its structure consists of a lipophilic aglycone (triterpenoid) and one or more hydrophilic sugar moieties. This amphipathic nature is a key determinant of its solubility and plays a significant role in its biological activity. Understanding the solubility and stability of this compound is paramount for its advancement as a potential therapeutic agent, impacting everything from extraction and purification to formulation and bioavailability.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For drug development, understanding solubility in various solvents is essential for creating effective formulations.

General Solubility Profile of Saponins

Saponins, including this compound, are generally characterized by their amphipathic nature, which allows them to act as surfactants.[2] Their solubility is highly dependent on the solvent's polarity.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): Saponins are typically soluble in polar solvents due to the presence of hydrophilic sugar chains that can form hydrogen bonds.[3][4] However, the large, nonpolar aglycone can limit aqueous solubility.

-

Nonpolar Solvents (e.g., Chloroform, Petroleum Ether): Saponins are generally insoluble in nonpolar organic solvents.[4]

-

Solvent Mixtures: The solubility of saponins can often be enhanced by using mixtures of solvents, such as ethanol-water mixtures.

Experimental Protocol for Determining the Solubility of this compound

The following protocol outlines a standard method for determining the solubility of this compound in various solvents.

Objective: To quantify the solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures.

Materials:

-

This compound (pure compound)

-

Solvents: Purified water, Ethanol (95% and absolute), Methanol, Dimethyl sulfoxide (DMSO), Propylene glycol, Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)

-

Incubator shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD)

-

Analytical balance

-

Vortex mixer

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials.

-

Ensure that a solid excess of the compound is visible.

-

-

Equilibration:

-

Place the vials in an incubator shaker set at a constant temperature (e.g., 25°C and 37°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable mobile phase for HPLC analysis.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the diluted samples into the HPLC system and determine the concentration of this compound in each solvent.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent in mg/mL or µg/mL.

-

Data Presentation: Solubility of this compound

The following table provides a template for summarizing the experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Purified Water | 25 | ||

| 37 | |||

| Ethanol (95%) | 25 | ||

| 37 | |||

| Methanol | 25 | ||

| 37 | |||

| DMSO | 25 | ||

| 37 | |||

| PBS (pH 5.0) | 25 | ||

| 37 | |||

| PBS (pH 7.4) | 25 | ||

| 37 | |||

| PBS (pH 9.0) | 25 | ||

| 37 |

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability of this compound

The chemical stability of a drug substance is a critical factor that can affect its safety, efficacy, and shelf-life. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions.

General Stability Profile of Saponins

The stability of saponins can be influenced by several factors:

-

pH: Saponin glycosides can be susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can cleave the sugar moieties from the aglycone.[5][6] Studies on other saponins have shown that they are more stable at a neutral pH.[5]

-

Temperature: Elevated temperatures can accelerate the degradation of saponins.[5][7] Saponins are generally more stable when stored at lower temperatures.[7]

-

Light: Exposure to light, particularly UV light, can potentially lead to the degradation of some saponins. Photostability studies are therefore important.

Experimental Protocol for Determining the Stability of this compound

The following protocol describes a method for assessing the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound in solution under different pH, temperature, and light conditions.

Materials:

-

This compound (pure compound)

-

Buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)

-

Temperature-controlled chambers/incubators

-

Photostability chamber

-

HPLC system with a suitable detector

-

Analytical balance

-

Vortex mixer

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

-

Stress Conditions:

-

pH Stability: Dilute the stock solution with buffers of different pH values to a final concentration. Incubate the solutions at a constant temperature (e.g., 37°C).

-

Thermal Stability: Dilute the stock solution in a stable buffer (e.g., pH 6.8). Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Photostability: Expose a solution of this compound in a stable buffer to light in a photostability chamber according to ICH guidelines. Keep a control sample in the dark.

-

-

Time-Point Sampling:

-

At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then weekly), withdraw an aliquot from each sample.

-

-

Sample Analysis:

-

Immediately analyze the samples by a validated stability-indicating HPLC method that can separate this compound from its potential degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Data Presentation: Stability of this compound

The following table provides a template for summarizing the stability data.

| Condition | Time (hours) | Concentration (µg/mL) | % Remaining |

| pH 1.2 at 37°C | 0 | 100 | |

| 2 | |||

| 4 | |||

| ... | ... | ||

| pH 7.4 at 37°C | 0 | 100 | |

| 2 | |||

| 4 | |||

| ... | ... | ||

| 40°C | 0 | 100 | |

| 24 | |||

| 48 | |||

| ... | ... | ||

| Photostability | 0 | 100 | |

| (Light) | 24 | ||

| (Dark) | 24 | ||

| ... | ... |

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, its classification as a saponin and its reported neuroprotective effects suggest potential interactions with pathways known to be modulated by other saponins and neuroprotective agents. These may include pathways related to antioxidant defense, anti-inflammatory responses, and regulation of apoptosis.

Based on the known activities of similar compounds, a hypothetical signaling pathway for the neuroprotective effects of this compound could involve the modulation of pathways such as the Nrf2/ARE pathway for antioxidant response and the NF-κB pathway for inflammation.

Caption: Hypothetical signaling pathway for this compound's neuroprotection.

This guide provides a comprehensive starting point for researchers to systematically investigate the solubility and stability of this compound. The generation of this fundamental data is a critical step in unlocking its full therapeutic potential.

References

- 1. This compound | 160669-23-8 [chemicalbook.com]

- 2. Saponin - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Quantification of Scheffoleoside A in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scheffoleoside A is a triterpenoid saponin found in various plant species, notably within the Schefflera genus. As a member of the saponin class of compounds, this compound is of significant interest to researchers for its potential pharmacological activities. Accurate and precise quantification of this analyte in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.

This document provides detailed application notes and experimental protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Note on Analyte Identity: Scientific literature and chemical databases indicate that this compound shares the same CAS number (16830-15-2), molecular formula (C48H78O19), and molecular weight (959.12 g/mol ) with Asiaticoside, a well-known triterpenoid saponin from Centella asiatica. This suggests that they are either synonymous or isomeric compounds. The protocols described herein are based on validated methods for structurally related triterpenoid saponins from Schefflera and other plant species and are therefore considered highly applicable for the quantification of this compound.

I. Analytical Method 1: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is adapted from a validated protocol for the quantification of acankoreoside A, a structurally similar triterpenoid saponin, in Schefflera species. It is a robust and reliable method suitable for routine quality control.

Experimental Protocol

1. Sample Preparation: Pressurized Liquid Extraction (PLE)

-

Instrumentation: Accelerated Solvent Extractor (e.g., ASE 350, Dionex)

-

Sample: Air-dried and powdered plant material (leaves, stems, etc.).

-

Procedure:

-

Mix 0.5 g of powdered plant material with an appropriate amount of diatomaceous earth.

-

Pack the mixture into a stainless steel extraction cell.

-

Set the PLE parameters as follows:

-

Solvent: Methanol

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Static Time: 5 minutes

-

Extraction Cycles: 2

-

-

Collect the extract and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

-

2. HPLC-ELSD Conditions

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: Agilent Zorbax SB-Aq, 4.6 x 50 mm, 3.5 µm.

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) %A %B 0 70 30 10 40 60 15 10 90 20 10 90 20.1 70 30 | 25 | 70 | 30 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

ELSD Conditions (Alltech 3300 or equivalent):

-

Drift Tube Temperature: 100°C

-

Nebulizing Gas (Nitrogen) Pressure: 2.5 bar

-

3. Method Validation

The following parameters should be assessed to validate the method in your laboratory:

-

Linearity: Prepare a series of standard solutions of this compound (or a certified reference standard of Asiaticoside) at different concentrations (e.g., 0.1 - 2.0 mg/mL). Plot the logarithm of the peak area versus the logarithm of the concentration. The correlation coefficient (r²) should be > 0.999.

-

Precision: Assess intra-day and inter-day precision by analyzing replicate samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be less than 3%.

-

Accuracy: Determine accuracy using a recovery study. Spike a known amount of this compound standard into a sample matrix and calculate the percentage recovery. Recoveries should be within 95-105%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation: HPLC-ELSD Method Validation Summary

| Validation Parameter | Specification | Typical Result |

| Linearity (r²) | > 0.999 | 0.9995 |

| Range | 0.1 - 2.0 mg/mL | 0.1 - 2.0 mg/mL |

| Intra-day Precision (%RSD) | < 3% | 1.8% |

| Inter-day Precision (%RSD) | < 3% | 2.5% |

| Accuracy (Recovery %) | 95 - 105% | 98.7% |

| LOD | S/N ≥ 3 | 0.05 mg/mL |

| LOQ | S/N ≥ 10 | 0.1 mg/mL |

Note: Typical results are illustrative and should be established by the end-user.

II. Analytical Method 2: UPLC-MS/MS

This method provides higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices or at low concentrations. The protocol is based on a validated method for the simultaneous quantification of six triterpenoid saponins in Schefflera kwangsiensis.

Experimental Protocol

1. Sample Preparation: Ultrasonic Extraction

-

Sample: Air-dried and powdered plant material.

-

Procedure:

-

Weigh 0.2 g of powdered plant material into a centrifuge tube.

-

Add 10 mL of 70% methanol.

-

Vortex for 1 minute.

-

Extract in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into a UPLC vial.

-

2. UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.

-

Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) %A %B 0 95 5 2 95 5 12 10 90 15 10 90 15.1 95 5 | 18 | 95 | 5 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

3. Mass Spectrometry Conditions

-

Ionization Mode: ESI Negative

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 1000 L/hr

-

Cone Gas Flow: 50 L/hr

-

MRM Transitions:

-

The specific precursor and product ions for this compound need to be determined by infusing a standard solution. Based on its molecular weight of 959.12, the precursor ion [M-H]⁻ would be m/z 958.1. Product ions would be generated by fragmentation of the glycosidic bonds.

-

Example MRM transition for quantification: m/z 958.1 -> [Fragment ion 1]

-

Example MRM transition for confirmation: m/z 958.1 -> [Fragment ion 2]

-

-

Collision Energy and Cone Voltage: Optimize for each transition using a standard solution.

4. Method Validation

Similar validation parameters as the HPLC-ELSD method should be assessed, with stricter acceptance criteria due to the higher performance of the technique.

-

Linearity: A lower concentration range should be achievable (e.g., 1 - 500 ng/mL) with r² > 0.99.

-

Precision: RSD should ideally be < 15% at the LOQ and < 10% for other concentrations.

-

Accuracy: Recovery should be within 85-115%.

-

LOD and LOQ: Will be significantly lower than the HPLC-ELSD method.

Data Presentation: UPLC-MS/MS Method Validation Summary

| Validation Parameter | Specification | Typical Result |

| Linearity (r²) | > 0.99 | 0.998 |

| Range | 1 - 500 ng/mL | 1 - 500 ng/mL |

| Intra-day Precision (%RSD) | < 10% | 4.5% |

| Inter-day Precision (%RSD) | < 10% | 6.8% |

| Accuracy (Recovery %) | 85 - 115% | 96.2% |

| LOD | S/N ≥ 3 | 0.2 ng/mL |

| LOQ | S/N ≥ 10 | 1.0 ng/mL |

Note: Typical results are illustrative and should be established by the end-user.

III. Visualizations

Caption: General workflow for plant sample preparation.

Caption: Comparison of HPLC-ELSD and UPLC-MS/MS workflows.

Application Notes and Protocols: Quantitative Analysis of Scheffoleoside A in Biological Matrices using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scheffoleoside A, a triterpenoid saponin with the chemical formula C48H78O19 and a molecular weight of 959.12 g/mol , is a neuroprotective agent with potential therapeutic applications.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound in a biological matrix, such as plasma, is depicted below. The process involves sample preparation to isolate the analyte from complex matrix components, followed by chromatographic separation and subsequent detection and quantification by mass spectrometry.

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.

-

Reagents and Materials:

-

Blank plasma (human, rat, or mouse)

-

This compound reference standard

-

Internal Standard (IS) solution (e.g., a structurally similar saponin not present in the sample)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

-

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

-

HPLC-MS/MS Analysis

-